3,3'-Dichlorobenzidine

Catalog No.
S568700
CAS No.
91-94-1
M.F
C6H3ClNH2C6H3ClNH2
C12H10Cl2N2
C12H10Cl2N2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dichlorobenzidine

CAS Number

91-94-1

Product Name

3,3'-Dichlorobenzidine

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline

Molecular Formula

C6H3ClNH2C6H3ClNH2
C12H10Cl2N2
C12H10Cl2N2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2

InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N

Solubility

0.07 % at 59° F (NIOSH, 2016)
1.22e-05 M
In water, 3.1 mg/L at 25 °C
Moderately soluble in alcohol; readily soluble in ether
Soluble in acetic acid, benzene, and ethanol
Slightly soluble in dilute hydrochloric acid
Solubility in water: none
(59°F): 0.07%

Synonyms

3,3 Dichlorobenzidine, 3,3' Dichlorobenzidine, 3,3'-Dichlorobenzidine, 3,3-Dichlorobenzidine

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N

Carcinogenicity Studies

A significant area of research on 3,3'-DCB focuses on its carcinogenic potential. Studies in animals have shown an increased incidence of tumors at various sites following oral exposure []. These findings have led to classifications by health agencies like:

  • U.S. Department of Health and Human Services (DHHS): Reasonably anticipated to be a human carcinogen [].
  • International Agency for Research on Cancer (IARC): Possibly carcinogenic to humans [].
  • U.S. Environmental Protection Agency (EPA): Probable human carcinogen [].

These classifications highlight the concern surrounding 3,3'-DCB's potential to cause cancer in humans, though more research may be needed to solidify the link.

Genotoxicity Research

Another area of research explores the genotoxicity of 3,3'-DCB. Genotoxic chemicals can damage DNA, potentially leading to mutations and cancer. Studies have shown that 3,3'-DCB exhibits genotoxic properties, supporting its potential carcinogenicity [].

Understanding Mechanisms of Toxicity

Research also aims to understand the mechanisms by which 3,3'-DCB exerts its toxic effects. This knowledge can inform strategies for preventing exposure and mitigating health risks. Studies are investigating how 3,3'-DCB interacts with cells and disrupts normal biological processes [].

.
  • Biodegradation: Laboratory experiments show that the compound undergoes slow biodegradation in water and soil environments. For instance, approximately 25% biodegradation was observed within a month in natural water settings .
  • These interactions highlight the environmental persistence of the compound and its potential impact on ecosystems.

    3,3'-Dichlorobenzidine is classified as a carcinogen, with studies indicating it increases tumor incidence in animal models. The compound's carcinogenic potential is believed to be linked to its structural resemblance to benzidine, which has been associated with bladder cancer in humans . Furthermore, laboratory studies have shown that this compound can photolyze into several products under light exposure, including benzidine, which poses additional risks for environmental contamination and human health .

    The synthesis of 3,3'-dichlorobenzidine typically involves a two-step process starting from 2-nitrochlorobenzene:

    • Reduction: The first step involves reducing 2-nitrochlorobenzene with zinc in a basic solution to yield 2,2'-dichlorodiphenylhydrazine.
    • Benzidine Rearrangement: The intermediate undergoes a rearrangement known as the benzidine rearrangement to form 3,3'-dichlorobenzidine .

    This method allows for the efficient production of the compound while minimizing by-products.

    BenzidineHighYesDyes and pigments4-AminobiphenylModerateYesDyes (historical)4-ChloroanilineModerateYesDyes and pharmaceuticalsAnilineLowYesDyes and chemical intermediates

    Uniqueness of 3,3'-Dichlorobenzidine: While many of these compounds exhibit carcinogenic properties and are used primarily in dye production, 3,3'-dichlorobenzidine's unique chlorination pattern contributes to distinct chemical reactivity and application potential within pigment manufacturing. Its specific structure allows for particular reactions that are not as prevalent in other similar compounds.

    Physical Description

    3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins.
    GREY-TO-PURPLE CRYSTALS.
    Gray to purple, crystalline solid.

    Color/Form

    Needles from alcohol or benzene
    White crystalline solid
    Gray to purple, crystalline solid

    XLogP3

    3.5

    Boiling Point

    788 °F at 760 mm Hg (NIOSH, 2016)
    368.0 °C
    402 °C (est)
    368 °C
    788°F

    LogP

    3.51 (LogP)
    log Kow = 3.51
    3.51

    Melting Point

    270 to 271 °F (NTP, 1992)
    132.5 °C
    132-133 °C
    270-271°F
    271°F

    UNII

    1SDI2328UX

    GHS Hazard Statements

    H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H350: May cause cancer [Danger Carcinogenicity];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Use and Manufacturing

    3,3'-Dichlorobenzidine is used as the salt in making dyes. An overview is available from the ATSDR ToxFAQs, a web site on information about contaminants found at hazardous waste sites, produced in cooperation between the Agency for Toxic Substances & Disease Registry and the Centers for Disease Control. (SRC)

    Pharmacology

    3,3-Dichlorobenzidine is a synthetic, light-sensitive, gray to purple crystalline solid that is insoluble in cold water but is soluble in ether, benzene, glacial acetic acid and alcohol. It is used primarily in the manufacture of pigments for printing ink, textiles, paper, paint, rubber, and plastics and as a curing agent for isocyanate-containing polymers and solid urethane plastics. When heated to decomposition, 3,3-dichlorobenzidine emits toxic fumes of chlorinated compounds and nitrogen oxides. The primary routes of potential human exposure to 3,3-dichlorobenzidine are inhalation of airborne dust, ingestion of contaminated well water by those living near hazardous waste sites, and dermal contact, primarily during industrial operations. Contact with this compound may cause dermatitis. It is reasonably anticipated to be a human carcinogen. (NCI05)

    MeSH Pharmacological Classification

    Carcinogens

    Mechanism of Action

    Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .

    Vapor Pressure

    4.1X10-6 mm Hg at 25 °C (est)

    Pictograms

    Health Hazard Environmental Hazard Irritant

    Irritant;Health Hazard;Environmental Hazard

    Other CAS

    91-94-1
    86349-58-8

    Wikipedia

    3,3'-dichlorobenzidine

    Biological Half Life

    0.74 Days
    Male Wistar rats & male beagles given (14)C-3,3'-dichlorobenzidine (0.2 mg/kg body wt), IV dissolved in 0.5% Tween 20R in water displayed multiphasic blood clearances. The final phase, predominated by 24 hr after treatment, had half-life of 68 hr in rats & 86 hr in dogs.
    The disposition of the carcinogen, 3,3'-dichlorobenzidine, was studied in the male rat following oral admin. (14)C-3'3-dichlorobenzidine was absorbed by the rat with the maximum plasma radioactivity levels being found within 8 hr after dosing. ... The elimination of radioactivity from the plasma, liver, kidney and lung was biphasic, showing an initial rapid decline (half-lives 1.68, 5.78, 7.14, and 3.85 hr, respectively) followed by a slower disappearance phase (half-lives 33.0, 77.0, 138.6, and 43.3 hr, respectively).
    ... About 8% of administered radioactivity was excreted in the urine of dogs and 84% in feces in 7 days when dogs were injected iv with radioactive material. It cleared from the blood with a half-life of 0.3 to 1.7 hours during the first few hours; after 24 hours clearance is much slower (half-life 88 hours). ...
    Male Wistar rats (110 to 300 g) were given 0.2 mg/kg (14)C-dichlorobenzidine by injection into the tail vein, the label disappeared from the blood with a half-life of 0.2 to 1.4 hours during the early phase and 65 hours after 24 hours. ...
    For more Biological Half-Life (Complete) data for 3,3'-DICHLOROBENZIDINE (6 total), please visit the HSDB record page.

    Use Classification

    Hazardous Air Pollutants (HAPs)
    Health Hazards -> Carcinogens, Mutagens

    Methods of Manufacturing

    3,3'-Dichlorobenzidine is made from o-nitrochlorobenzene by reduction with zinc dust and sodium hydroxide solution and subsequent rearrangement with dilute hydrochloric acid or sulfuric acid.
    Preparation from o-chloronitrobenzene.

    General Manufacturing Information

    [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-: ACTIVE
    3,3'-Dichlorobenzidine was 1st synthesized from ortho-chloronitrobenzene in 1900

    Analytic Laboratory Methods

    Method: NIOSH 5509, Issue 2; Procedure: HPLC with ultraviolet detection; Analyte: 3,3'-dichlorobenzidine; Matrix: air; Detection Limit: 0.05 ug/sample.
    Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 3,3'-dichlorobenzidine; Matrix: air; Detection Limit: 3.9 parts per trillion (40 ng/cu m).
    Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 3,3'-dichlorobenzidine; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 86 ug/L.
    Method: EPA-EAD 605; Procedure: high performance liquid chromatography with electrochemical detection; Analyte: 3,3'-dichlorobenzidine; Matrix: wastewater and other waters; Detection Limit: 0.13 ug/L.
    For more Analytic Laboratory Methods (Complete) data for 3,3'-DICHLOROBENZIDINE (11 total), please visit the HSDB record page.

    Clinical Laboratory Methods

    ... detected in human urine by colorimetry using chloramine. The detection limit is 0.1 mg/kg.
    Gas chromatographic (GC) methods are described for trace analysis of 3,3'-dichlorobenzidine & its dihydrochloride salt in human urine. Residues are adsorbed by percolating sample through a column of XAD-2, eluted with acetone, & cleaned up with acid-base partitioning & a silica gel column. Residues are assayed by gas chromatography either as free amine or after conversion to the pentafluoropropionyl deriv by using an electron capture or a rubidium-sensitive thermionic-type detector. Min detectable residues in human urine are about 60 ppt as determined by electron capture EC-GC of the pentafluoropropionyl deriv.
    The sensitivity of an existing colorimetric method for measurement of 3,3'-dichlorobenzidine in urine was extended into the low ppb range. The method involves extraction of 3,3'-dichlorobenzidine from urine & then reaction with Chloramine-T. The detection of 3,3'-dichlorobenzidine is linear over range of 1-20 ppb. Linear regression calibration curve for a group of 44 control urines containing 1-20 ppb of 3,3-'dichlorobenzidine had a relative standard deviation of 4.6%. Mean extraction recovery was 68%. Spectrophotometric scanning of the soln containing the color reaction product from urine, concn approx 1-2 ppb, yielded spectra with distinguishable characteristic max. Such spectra potentially minimize the false-positive results.
    A method is given for the of detection of trace levels of benzidine, 3,3'-dichlorobenzidine, and their acetylated and conjugated products in human and hamster urine by liquid or gas chromatography, after possible exposure to Direct Black 38 and Pigment Yellow 12. Recoveries from hamster urine were good at greater than or equal to 0.1 mg/l for all cmpds except benzidine which was approx 54 and 11% at 0.5 and 0.1 mg/l, resp. Recovery for all test compounds in human urine was 0.1 mg/l. The repeatability of the assay for all levels was approx within 6%.
    3,3'-dichlorobenzidine (DCB) is suspected to be carcinogenic in experimental animal and human. Several studies have investigated excretion of metabolites in urine, hemoglobin adduction and cancer incidence among workers exposed occupationally to DCB. In these researches, metabolites of DCB had a very important role. The purpose of this study was to develop the urinary monitoring method of its metabolites from rats exposed with DCB, by easily synthesizing them in the laboratory. N,N'-diacetyl-DCB was easily synthesized with DCB in pyridine by adding sufficient acetyl chloride or acetic anhydride. N-acetyl-DCB was isolated from the supernatant, which made by adding 21/microL acetyl chloride (more 3 times than DCB in moles) to 32 mg DCB in 2 mL pyridine and 0.3 mL acetic acid. Gas chromatography/mass spectrometry (GC/MS) was used for the identification, gas chromatography nitrogen phosphorous detection (GC-NPD) for the quantification and gas chromatography flame ionization detection (GC-FID) for the determination of purity. The base peak of DCB, N-acetyl-DCB and N,N'-diacetyl-DCB was 252 m/z. The other main peaks were 294 m/z for N-acetyl-DCB, and 294 and 336 m/z for N,N'-diacetyl-DCB. The purities of N-acetyl-DCB and N,N'-diacetyl-DCB were identified as 98.82 and 98.72% by GC-FID, respectively. After treatment orally to rats with 20 mg DCB/kg body weight for 2 weeks, the urinary excretion amount of DCB was nearly constant at range of 0.11-0.18 mg/L for 2 weeks. But excretion of N-acetyl-DCB was continually increased from 1.30 mg/L on 1st day to 4.15 mg/L on 14th day. And level of N,N'-diacetyl-DCB in urine was sharply increased from 2.13 mg/L on 1st day to 11.00 mg/L on 14th day.

    Storage Conditions

    Stable under recommended storage conditions.
    PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

    Interactions

    Admin in conjunction with other chem: 9 groups of 22 (& 1 of 96) male Wistar rats were given the following cmpd alone or in sequence for a period of 4 wk per cmpd: Ortho-N-butyl-N-(4-hydroxybutyl)nitrosamine (0.01% in drinking-water), N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide (0.15% in diet), N-fluorenylacetamide (0.025% in diet), & 3,3'-dichlorobenzidine (0.3% in diet). An untreated control group consisted of 12 rats. The animals were killed when 40 wk old. 3,3'-Dichlorobenzidine when given in sequence with 1 or more of the other cmpd induced histological changes of liver (cystic change of bile ducts & oval cell proliferation) in 44-60% of animals (p< 0.05 when compared with ... /control group/). No change was seen in liver when 3'3-dichlorobenzidine was given alone. Incidence of urinary bladder tumors was not significantly incr when 3,3'-dichlorobenzidine was added to diet.
    A synergistic role for 3,3'-dichlorobenzidine in the development of bladder cancer has been suggested. This was proposed in a study in which no carcinomas were found in any rats admin one of the following: 0.03% 3,3'-dichlorobenzidine in the diet, 0.001% BBN (N-butyl-N-(hydroxybutyl)nitrosamine) in drinking water, 0.0005% 2-acetylaminofluorene (2-AAF) in the diet, or 0.04% N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in the diet for a period of 40 wk ... . However, when BBN plus 3,3'-dichlorobenzidine were fed together at the same dose levels as above, there was a marked incr in the presence of papillary or nodular hyperplasia in the rat bladder, and the appearance of one papilloma. Based on these findings, the authors suggested that 3,3'-dichlorobenzidine had a synergistic effect on the cacinogenicity of BBN. In rats sequentially admin BBN (0.01%), FANFT (0.15%), 2-AAF (0.025%), and 3,3'-dichlorobenzidine (0.03%) for 4 wk each, the incidence of bladder cancer after admin of the 4 chemicals was no different than after admin of the first 3, suggesting no interactive effect of any type for 3,3'-dichlorobenzidine ...
    DCB, 3,3'-dichlorobenzidine, is used primarily as an intermediate in the manufacture of diarylide yellow or azo red pigments for printing ink, textile, paint, and plastics. It is also used in tattoo inks. In this article, we investigate light-induced toxicity of DCB in both bacteria and human Jurkat T-cells. DCB itself is not toxic or mutagenic to Salmonella typhimurium TA102, but is photomutagenic at concentrations as low as 2 microM and phototoxic at concentrations >100 microM when bacteria are exposed to DCB and light at the same time (1.2 J/cm2 of UVA and 2.1 J/cm2 of visible light). Furthermore, DCB is both photocytotoxic and photogenotoxic to human Jurkat T-cells. Under a light irradiation dose of 2.3 J/cm2 of UVA and 4.2 J/cm2 of visible light, it causes the Jurkat T-cells to become nonviable in a DCB dose-dependent manner and the nonviable cells reaches 60% at DCB concentrations higher than 50 microM. At the same time, DNA fragmentation is observed for cells exposed to both DCB and light, determined by single cell gel electrophoresis (alkaline comet assay). As much as 5% (average) DNA fragmentation was observed when exposed to 200 microM DCB and light irradiation. This suggests that DCB can penetrate the cell membrane and enter the cell. Upon light activation, DCB in the cells can cause various cellular damages, leading to nonviable Jurkat T-cells. It appears, the nonviable cells are not caused solely by fragmentation of cellular DNA, but by other damages such as to proteins and cell membranes, or DNA alkylation. Therefore, persons exposed to DCB through environmental contamination or through tattoo piercing using DCB-containing inks must not only concern about its toxicity without exposing to light, but also its phototoxicity.

    Dates

    Modify: 2023-08-15

    Explore Compound Types